molecular formula C18H17N3O4 B2426275 2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate CAS No. 2034353-67-6

2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate

Cat. No. B2426275
CAS RN: 2034353-67-6
M. Wt: 339.351
InChI Key: MDUWMOCKEHWDPP-UHFFFAOYSA-N
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Description

2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, utilizes ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. These compounds, prepared and established by Mohareb et al. (2004), show reactivity towards a variety of active methylene reagents, indicating potential for further development and application in synthetic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activity of Chitosan Schiff Bases

Chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, exhibit significant antimicrobial activity against various bacterial and fungal strains. This research by Hamed et al. (2020) suggests potential applications in developing new antimicrobial agents and coatings, particularly in healthcare and material science sectors (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Biological Evaluation of Naphtho[2,1-b]furan Derivatives

The synthesis and biological evaluation of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus by El-Wahab et al. (2011) demonstrated promising effects against tested Gram-positive and negative bacteria and fungi. This highlights the therapeutic potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (El-Wahab, Al-Fifi, Bedair, Ali, Halawa, & El-Agrody, 2011).

Preparation of 3-Substituted Furans

Research into the preparation of 3-substituted furans, including dendrolasin, by Inomata, Aoyama, and Kotake (1978), provides insights into synthetic routes for creating furan derivatives. These compounds have potential applications in organic synthesis, pharmaceuticals, and materials science (Inomata, Aoyama, & Kotake, 1978).

Antimicrobial and Anti-inflammatory Activities

The synthesis and activity evaluation of naphtho[2,1-b]furan-2-carbohydrazides and their derivatives by Kumaraswamy et al. (2008) explored their antimicrobial and selected anti-inflammatory, analgesic, and other biological activities. This research contributes to the development of new therapeutic agents with diverse pharmacological properties (Kumaraswamy, Chandrashekhar, Shivakumar, Mathias, Mahadevan, & Vaidya, 2008).

properties

IUPAC Name

[2-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-13(22)25-17-5-3-2-4-16(17)18(23)19-7-8-21-11-15(10-20-21)14-6-9-24-12-14/h2-6,9-12H,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUWMOCKEHWDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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